![molecular formula C22H24FN3O3 B5220861 1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220861.png)
1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as EFDP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EFDP is a pyrrolidinedione derivative, which belongs to the class of drugs known as antipsychotics. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and sedative effects.
作用機序
The exact mechanism of action of EFDP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. EFDP has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
EFDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of dopamine and other neurotransmitters in the brain, which may contribute to its antipsychotic effects. EFDP has also been found to increase the levels of GABA, an inhibitory neurotransmitter, which may contribute to its anxiolytic and sedative effects. EFDP has also been found to exhibit antioxidant and anti-inflammatory effects, which may have implications for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
EFDP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in pharmacological studies. EFDP also exhibits a wide range of pharmacological activities, making it a versatile tool for studying the effects of drugs on different neurotransmitter systems. However, EFDP also has several limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. EFDP also exhibits a narrow therapeutic window, which may make it difficult to determine the optimal dose for use in different experimental conditions.
将来の方向性
There are several future directions for research on EFDP. One area of research is the development of more potent and selective EFDP analogs, which may exhibit improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of EFDP, which may have implications for the treatment of neurodegenerative disorders. Finally, the use of EFDP in combination with other drugs, such as antipsychotics or anxiolytics, may be investigated to determine whether it can enhance the therapeutic effects of these drugs.
合成法
EFDP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-fluoroaniline with ethyl 4-oxo-2,5-pyrrolidinedicarboxylate in the presence of piperazine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of EFDP. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
EFDP has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects, making it a promising candidate for the treatment of various psychiatric disorders, such as schizophrenia and anxiety. EFDP has also been found to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders, such as Alzheimer's disease.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-2-29-19-9-7-18(8-10-19)26-21(27)15-20(22(26)28)25-13-11-24(12-14-25)17-5-3-16(23)4-6-17/h3-10,20H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPSYXKQERCAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)
![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
![6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5220793.png)
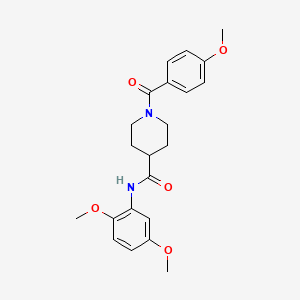
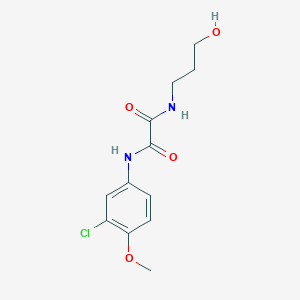
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)
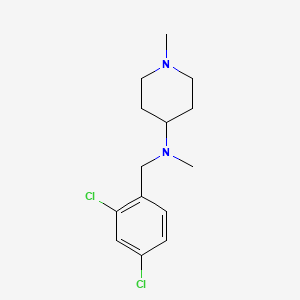
![N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5220810.png)
![ethyl 1-[1-methyl-2-(methylthio)ethyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5220818.png)
![5-chloro-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5220824.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)
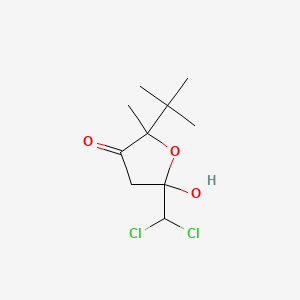
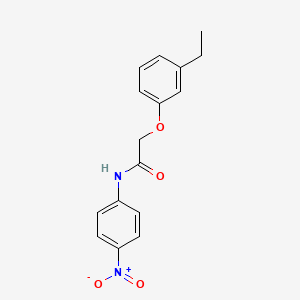
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5220864.png)